molecular formula C11H12N4O B12818045 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide CAS No. 785047-62-3

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide

Cat. No.: B12818045
CAS No.: 785047-62-3
M. Wt: 216.24 g/mol
InChI Key: OXUQNPRORBXOCU-UHFFFAOYSA-N
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Description

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide is a specialized chemical compound with the CAS registry number 785047-62-3 and a molecular formula of C 11 H 12 N 4 O, corresponding to a molecular weight of 216.24 g/mol . It belongs to the class of imidazole carboxamides, which are structures of significant interest in medicinal and organic chemistry research. As a derivative of 5-aminoimidazole-4-carboxamide (AICA)—a key biochemical reagent and metabolite of certain pharmaceuticals —this N-(o-tolyl) substituted analog provides a versatile scaffold for chemical synthesis and biological evaluation. Researchers utilize this and related compounds as building blocks in the development of novel molecules, studying their potential applications and interactions. The compound requires specific handling; it is recommended to be stored sealed in a dry environment and may need cold-chain transportation . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

785047-62-3

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-amino-N-(2-methylphenyl)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C11H12N4O/c1-7-4-2-3-5-8(7)15-11(16)9-10(12)14-6-13-9/h2-6H,12H2,1H3,(H,13,14)(H,15,16)

InChI Key

OXUQNPRORBXOCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=CN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide typically involves the reaction of 4-aminobenzohydrazide with 2′-methylacetophenone in the presence of a solvent such as absolute alcohol and a catalyst like glacial acetic acid . The mixture is stirred at a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Anticancer Applications

The compound has been studied for its anticancer properties, particularly in the context of various cancer cell lines. Research indicates that imidazole derivatives, including 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide, can exhibit cytotoxic effects against multiple types of cancer cells.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of imidazole derivatives to interact with DNA and inhibit cell proliferation. For instance, compounds similar to this compound have shown potent inhibition of cancer cell growth in leukemia, melanoma, and various solid tumors by inducing apoptosis and cell cycle arrest .
  • Case Studies : In a study evaluating the anticancer effects of imidazole derivatives, it was found that certain modifications to the imidazole ring could enhance cytotoxicity against specific cancer types. For example, derivatives with additional functional groups demonstrated improved efficacy against breast and colon cancer cells .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities.

  • In Vitro Studies : Several studies have reported that imidazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Synthetic Chemistry Applications

In addition to its biological activities, this compound serves as a valuable building block in synthetic organic chemistry.

  • Synthesis of Derivatives : The compound is utilized to synthesize various other biologically active imidazole derivatives. Its structural framework allows for modifications that can lead to new compounds with enhanced pharmacological properties .
  • Research Findings : Studies have demonstrated that derivatives synthesized from this compound can exhibit improved activity profiles compared to their parent compounds, making it a key intermediate in drug development .

Mechanism of Action

The mechanism of action of 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, identified via cheminformatics analyses (), include:

Compound Name CAS No. Substituents/Modifications Structural Similarity Key Properties/Applications
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride 858221-77-9 Methyl at N1; hydrochloride salt 0.99 Enhanced solubility due to ionic form
4-Amino-1-methyl-1H-imidazole-5-carboxamide 5413-89-8 Methyl at N1; amino at C4 0.87 Intermediate in nucleotide synthesis
5-Amino-1-benzyl-1H-imidazole-4-carboxamide 3815-69-8 Benzyl at N1 0.85 Antimicrobial activity
5-Amino-1-(ribofuranosyl)-1H-imidazole-4-carboxamide (AICAR) 2627-69-2 Ribofuranosyl at N1 N/A AMPK activator; metabolic modulator
4-(Benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide 10333-86-5 Thiourea-linked benzoyl group at C5 N/A Enhanced enzyme inhibition via thiourea

Notes:

  • The hydrochloride derivative (CAS 858221-77-9) shows near-identical core structure but improved solubility due to salt formation .
  • AICAR (CAS 2627-69-2) diverges significantly with a ribosyl group, directing it toward nucleotide metabolism rather than receptor targeting .

Metabolic and Pharmacological Differences

  • DIC (4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide): A prodrug metabolized via N-demethylation to yield 4-aminoimidazole-5-carboxamide, a core structure shared with the target compound. Hepatic microsomal enzymes mediate this conversion, which is inducible by barbiturates .
  • Schiff Base and Thiazolidinone Derivatives: Derivatives of 5-amino-1H-imidazole-4-carboxamide (e.g., benzyl or aryl substitutions) exhibit antimicrobial activity, with thiazolidinones outperforming Schiff bases due to enhanced electrophilicity .
  • 4-(Benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide: The thiourea moiety increases binding affinity to enzymes like thioredoxin reductase, suggesting utility in oxidative stress-related pathologies .

Crystallographic and Stability Insights

  • 5-Amino-1-(isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide: X-ray studies reveal intramolecular hydrogen bonds between NH2 and carbonyl groups, stabilizing the conformation. Such interactions may be less pronounced in the o-tolyl analogue due to steric hindrance from the methyl group .

Key Research Findings

Pharmacological Activity Trends

  • Antimicrobial Activity: Thiazolidinone derivatives (e.g., 5-amino-1-benzyl-1H-imidazole-4-carboxamide derivatives) show MIC values of 8–32 µg/mL against Staphylococcus aureus, surpassing Schiff bases (MIC 32–128 µg/mL) .
  • Enzyme Inhibition: Thiourea derivatives (e.g., 10333-86-5) inhibit diaminopimelic acid dehydrogenase at IC50 ~5 µM, highlighting the role of sulfur in enzyme interaction .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 858221-77-9) exhibit aqueous solubility >10 mg/mL, whereas non-ionic forms (e.g., 5413-89-8) are sparingly soluble (<1 mg/mL) .

Biological Activity

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol

The presence of the imidazole ring is critical for its biological activity, as it is known to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
A49810.02Induction of apoptosis and cell cycle arrest
786-O12.81Inhibition of tubulin polymerization
HeLa0.4Disruption of microtubule dynamics
  • Tubulin Inhibition : Similar to other imidazole derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect has been observed in various cancer cell lines, indicating a potential pathway for inducing cytotoxicity.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, evidenced by increased levels of caspase-3 activation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. A comparative analysis with indomethacin revealed the following results:

Compound IC50 COX-1 (µg/ml) IC50 COX-2 (µg/ml)
Indomethacin91.5742.66
This compound40.0427.76

This data indicates that the compound is more effective than indomethacin in inhibiting COX enzymes, which are crucial in mediating inflammatory responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazole derivatives, including the target compound:

  • A study conducted by researchers at PubChem reported that compounds with similar structures showed promising anticancer activities against various cell lines.
  • An investigation into the structure-activity relationship (SAR) indicated that modifications on the imidazole ring significantly influence biological activity, emphasizing the importance of substituents like the o-tolyl group for enhancing efficacy against cancer cells .

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